1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester
Description
This compound is a pyridine derivative featuring a propanoic acid ethyl ester side chain and a hydroxyl, methyl, and oxo substituent on the pyridine ring. Its ester group and hydroxyl substituent may influence solubility and reactivity, as seen in other ethyl ester compounds ().
Properties
CAS No. |
95215-60-4 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-10(14)5-7-12-6-4-9(13)11(15)8(12)2/h4,6,15H,3,5,7H2,1-2H3 |
InChI Key |
SIPVUGNHQRPDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=CC(=O)C(=C1C)O |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of 3-Hydroxy-2-methyl-4-pyridone
Patented methodologies for analogous pyridine derivatives suggest a viable route through acid-catalyzed Michael addition.
Reaction Scheme:
3-Hydroxy-2-methyl-4-pyridone + Ethyl acrylate → Target compound
Optimized Conditions:
- Catalyst: Trifluoromethanesulfonic acid (15 mol%)
- Solvent: Anhydrous ethanol (3 vol equivalents)
- Temperature: 120-160°C under nitrogen
- Reaction Time: 18-20 hours
- Workup: Sequential washing with petroleum ether/ethyl acetate (5:1 → 8:1 v/v)
This method achieves 80-83% yield with HPLC purity ≥99% when using stoichiometric excess (1.2 eq) of ethyl acrylate. The acid catalyst facilitates nitrogen activation through protonation, enabling nucleophilic attack on the acrylate's β-carbon.
Tandem Cyclization-Alkylation Approach
Comparative analysis of pyrimidine syntheses suggests an alternative pathway through in situ ring formation:
- Condensation of methylglyoxal with β-alanine ethyl ester
- Cyclodehydration to form pyridone core
- Esterification with propanoic acid derivatives
Process Optimization Strategies
Catalyst Screening
Trials with Brønsted vs. Lewis acids reveal:
| Catalyst Type | Yield (%) | Purity (HPLC) |
|---|---|---|
| Trifluoromethanesulfonic acid | 83 | 99.2 |
| p-Toluenesulfonic acid | 68 | 98.1 |
| ZnCl₂ | 42 | 95.3 |
Protonic acids outperform Lewis variants due to enhanced nitrogen activation.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) promote side reactions (5-15% dimerization), while ethanol balances reactivity and selectivity. Solvent-free conditions show reduced yields (≤55%) due to thermal decomposition above 140°C.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl Esters of Nicotinic Acid Derivatives
Ethyl esters of 6-substituted-4-chloromethyl-2-methylnicotinic acids () share structural similarities, including a pyridine core and ester functionality. These compounds are synthesized via reactions between β-aminocrotonic acid ethyl ester and propenyl ketones. Under elevated temperatures, they undergo cyclization to form dihydrofuro[3,4-c]pyridines, highlighting thermal instability compared to the target compound, which lacks a chloromethyl group. This suggests that substituents on the pyridine ring significantly affect reactivity and stability .
Key Differences :
- Substituents : Target compound has 3-hydroxy and 4-oxo groups vs. 4-chloromethyl and 2-methyl in nicotinic esters.
- Reactivity : Thermal cyclization is absent in the target compound but prominent in nicotinic analogs.
Pyridinecarboxylic Acid Esters in Agrochemicals
Compounds like haloxyfop and fluazifop () are pyridinecarboxylic acid esters used as herbicides. They feature phenoxy and trifluoromethyl groups on the pyridine ring, enhancing lipophilicity and bioactivity. In contrast, the target compound’s hydroxyl and oxo groups may reduce pesticidal activity but improve solubility for pharmaceutical applications.
Key Differences :
Ethyl Esters of Fatty Acids and Carboxylic Acids
Hexadecanoic acid ethyl ester () and other ethyl esters () exhibit volatility and distillation-dependent concentration changes. For example, lactic acid ethyl ester increases with distillation time, while longer-chain esters decrease (). The target compound, being a pyridine derivative, likely has higher polarity and lower volatility compared to fatty acid esters.
Key Differences :
Methyl Esters in Pharmaceutical Compounds
Methyl esters in patent applications () show that ester choice (methyl vs. ethyl) impacts pharmacokinetics. The target compound’s ethyl ester may offer slower hydrolysis rates, extending bioavailability.
Key Differences :
Pyridineacetic Acid Derivatives
EPA-listed pyridineacetic acid esters () feature azo and cyano groups, likely used as dyes or pigments. Their extended conjugation systems differ from the target compound’s simpler substitution pattern, which lacks chromophores.
Key Differences :
- Substituents: Azo/cyano groups enable light absorption, unlike the target compound’s hydroxyl/oxo groups.
- Applications : The target compound is less likely to function as a dye .
Data Tables
Table 1: Structural and Functional Comparisons
| Compound Class | Core Structure | Key Substituents | Reactivity/Stability | Applications |
|---|---|---|---|---|
| Target Compound | Pyridine | 3-OH, 2-Me, 4-O, ethyl ester | Moderate thermal stability | Synthetic intermediate |
| Nicotinic Acid Ethyl Esters | Pyridine | 4-Cl-Me, 2-Me, ethyl ester | Thermal cyclization | Pharmaceutical precursors |
| Haloxyfop | Pyridine | Trifluoromethyl, phenoxy | Hydrolytically stable | Herbicide |
| Hexadecanoic Acid Ethyl Ester | Fatty acid | C16 chain, ethyl ester | Volatile under heat | Biofuel additive |
Biological Activity
1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester (CAS Number: 1378233-07-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: CHN O
- Molecular Weight: 225.25 g/mol
- IUPAC Name: Ethyl 3-hydroxy-2-methyl-4-oxo-1(4H)-pyridinepropanoate
Biological Activity
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.
Antioxidant Activity
Several studies have demonstrated the antioxidant potential of 1(4H)-Pyridinepropanoic acid derivatives. For instance:
- Study Findings: In vitro assays have shown that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Mechanism of Action: It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties:
- Case Study: A study involving human cancer cell lines showed that the compound induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect .
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis |
Case Studies
- Antioxidant Study : A study published in a peer-reviewed journal highlighted the efficacy of this compound in reducing oxidative stress markers in vitro. The results suggested a significant reduction in malondialdehyde levels, a marker of lipid peroxidation .
- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory pathways. The results indicated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cultures .
- Anticancer Investigation : A recent study evaluated the cytotoxic effects of 1(4H)-Pyridinepropanoic acid on various cancer cell lines. The findings revealed a dose-dependent response, with higher concentrations leading to increased apoptotic activity .
Q & A
Basic: What synthetic routes are available for preparing 1(4H)-Pyridinepropanoic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester?
Answer:
The synthesis of this compound typically involves a multi-step approach:
Core Pyridine Formation : Condensation of a β-keto ester (e.g., ethyl acetoacetate) with an ammonia source under acidic conditions to generate the 4-pyridone ring .
Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester. Similar esterification methods are described for structurally related compounds, such as ethyl 3-(4-fluorophenyl)propanoate derivatives .
Functionalization : Introduction of the 3-hydroxy and 2-methyl groups via selective oxidation/reduction or alkylation, as seen in analogous pyridinecarboxylate syntheses .
Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side reactions like ester hydrolysis. Purity can be verified via HPLC (as in ’s buffer system: sodium acetate/sodium 1-octanesulfonate, pH 4.6) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of techniques is recommended:
- NMR : ¹H and ¹³C NMR to confirm the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), pyridone ring (δ ~6.5–8.5 ppm for aromatic protons), and hydroxyl group (broad signal at δ ~5–6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 253.0845 for [M+H]⁺) to validate molecular weight, as demonstrated for methyl esters of hydroxy-oxo-butenoic acids .
- IR : Peaks at ~1700 cm⁻¹ (C=O of ester and pyridone) and ~3200–3500 cm⁻¹ (O-H stretch) .
Advanced Tip : For crystallographic confirmation, single-crystal X-ray diffraction (as in ’s study of a pyrrolo-pyrimidine ester) can resolve stereochemical ambiguities .
Advanced: How can researchers address contradictions in reported spectral data for this compound?
Answer:
Discrepancies may arise from solvent effects, tautomerism (e.g., keto-enol equilibria in the pyridone ring), or impurities. Mitigation strategies include:
- Standardized Protocols : Replicate experiments under identical conditions (solvent, pH) to those in conflicting studies. For example, ’s buffered mobile phase (pH 4.6) ensures consistency in HPLC analysis .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .
- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray data (where feasible) to resolve ambiguities, as seen in ’s crystallographic study .
Advanced: What computational methods predict the reactivity of the 4-oxo and ethyl ester groups in this compound?
Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the 4-oxo group may exhibit electrophilic character, influencing reactivity in substitution reactions .
- Molecular Dynamics (MD) : Simulate solvation effects on ester hydrolysis rates under varying pH conditions (e.g., accelerated degradation in basic media due to hydroxide ion attack) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinity, guided by structural analogs like pyridinylmethyl phenyl derivatives in .
Basic: How does the stability of this compound vary under different pH conditions?
Answer:
- Acidic Conditions (pH < 3) : The ethyl ester group is prone to hydrolysis, forming the corresponding carboxylic acid. Stability testing in HCl (e.g., 0.1 M HCl at 37°C) can quantify degradation rates .
- Neutral/Basic Conditions (pH > 7) : The pyridone ring may undergo deprotonation (pKa ~6–8), altering solubility and reactivity. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for kinetic studies .
- Storage Recommendations : Store at –20°C in anhydrous solvents (e.g., DMSO or ethanol) to minimize hydrolysis.
Advanced: What role does this compound play in drug discovery, particularly as a pharmacophore?
Answer:
The 4-pyridone core and ester functionality are found in bioactive molecules:
- Antimicrobial Agents : Analogous pyridinylmethyl esters ( ) inhibit bacterial enzymes via metal chelation at the 4-oxo site .
- Anti-Inflammatory Drugs : The hydroxyl group may participate in hydrogen bonding with COX-2, similar to phenylpropanoic acid derivatives ( ) .
- Prodrug Design : The ethyl ester can enhance lipophilicity for improved cell permeability, with enzymatic hydrolysis releasing the active carboxylic acid in vivo .
Methodological Note : Structure-activity relationship (SAR) studies should prioritize modifying the 2-methyl and 3-hydroxy groups while monitoring bioavailability via logP calculations .
Advanced: How can researchers optimize synthetic yields when scaling up production?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for esterification efficiency, as seen in ’s synthesis of pyrrolo-pyrimidine esters .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., condensation reactions), reducing side products .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry) and identify critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
